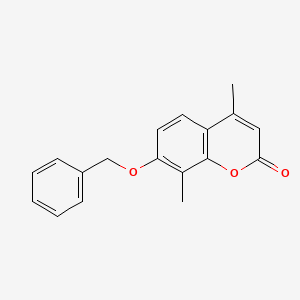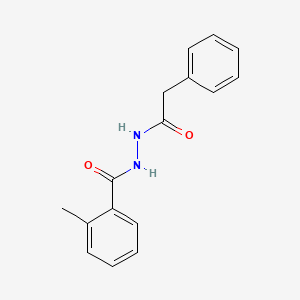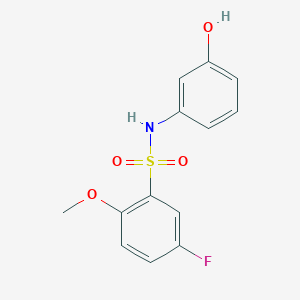
7-(benzyloxy)-4,8-dimethyl-2H-chromen-2-one
Descripción general
Descripción
7-(Benzyloxy)-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
One significant application of 7-(benzyloxy)-4,8-dimethyl-2H-chromen-2-one derivatives in scientific research is in the field of Alzheimer's disease. Compounds based on this structure have been synthesized and shown remarkable inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's. The inhibitory activity of these compounds was better than that of donepezil, a standard drug used in the treatment of Alzheimer's disease. These compounds also demonstrated memory improvement in animal models, indicating potential therapeutic benefits for Alzheimer's patients (Amin et al., 2021).
Spectroscopy and Structural Analysis
The derivatives of 7-(benzyloxy)-4,8-dimethyl-2H-chromen-2-one have also been a subject of interest in spectroscopy and structural analysis. Studies have reported the 13C NMR chemical shifts for various substituted derivatives, providing valuable insights into their structural and electronic properties. These studies are crucial for understanding the molecular behavior and for further modification of these compounds (Timár et al., 1989).
Molecular Structure and Bonding Studies
In another study, the effect of chalcogen substitution on the structure and spectroscopy of certain analogues was explored. This research involved the synthesis and full characterization of the compounds, including X-ray diffraction methods, vibrational spectroscopy, and quantum chemical calculations. Such studies are fundamental in the field of material science and chemistry for understanding the molecular interactions and designing new materials with desired properties (Delgado Espinosa et al., 2017).
Antimicrobial Activity
Compounds based on the 7-(benzyloxy)-4,8-dimethyl-2H-chromen-2-one structure have been synthesized and tested for their antimicrobial properties. These studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, providing a potential platform for developing new antimicrobial agents (Mandala et al., 2013).
Propiedades
IUPAC Name |
4,8-dimethyl-7-phenylmethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-10-17(19)21-18-13(2)16(9-8-15(12)18)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVKOSUZVAPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)



![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)

